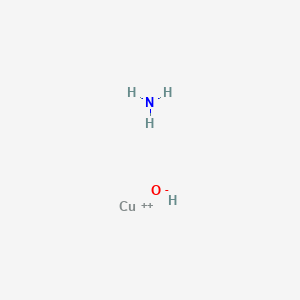

Tetraamminecopper(2+) dihydroxide

説明

Tetraamminecopper(2+) dihydroxide, commonly known as Schweizer's reagent, is a coordination compound with the formula Cu(NH₃)₄₂. It is renowned for its ability to dissolve cellulose, a property critical to the production of rayon and other semisynthetic fibers . The complex consists of a central Cu²⁺ ion coordinated by four ammonia ligands in a square planar geometry, with two hydroxide counterions . Its synthesis typically involves reacting copper salts (e.g., CuSO₄) with aqueous ammonia, where excess NH₃ stabilizes the tetraammine complex .

Key properties include:

- Molecular weight: ~227.7 g/mol (calculated from Cu(NH₃)₄₂).

- Solubility: Highly soluble in water, forming a deep blue solution.

- Applications: Industrial cellulose dissolution, catalysis, and educational demonstrations of complexation reactions .

特性

CAS番号 |

17500-49-1 |

|---|---|

分子式 |

CuH14N4O2 |

分子量 |

165.68276 |

IUPAC名 |

copper;azane;hydroxide |

InChI |

InChI=1S/Cu.H3N.H2O/h;1H3;1H2/q+2;;/p-1 |

SMILES |

N.[OH-].[Cu+2] |

製品の起源 |

United States |

類似化合物との比較

Tetraamminecopper(II) Sulfate ([Cu(NH₃)₄]SO₄)

- Structure : Similar square planar [Cu(NH₃)₄]²⁺ core, but with sulfate (SO₄²⁻) as the counterion instead of hydroxide .

- Conductivity : Higher ionic conductivity than Schweizer's reagent due to the divalent SO₄²⁻ ion, which increases charge carriers in solution. Conductivity comparisons with NaCl/MgCl₂ solutions are standard in educational labs .

- Applications : Primarily used in conductivity experiments and as a precursor for synthesizing other copper complexes .

| Property | Cu(NH₃)₄₂ | [Cu(NH₃)₄]SO₄ |

|---|---|---|

| Formula | Cu(NH₃)₄₂ | [Cu(NH₃)₄]SO₄ |

| Molecular Weight | ~227.7 g/mol | ~245.8 g/mol |

| Counterion | OH⁻ | SO₄²⁻ |

| Primary Use | Cellulose dissolution | Conductivity studies |

| Key Reference |

Tetraammineplatinum(II) Hydroxide (Pt(NH₃)₄₂)

- Structure : Analogous tetraammine complex but with Pt²⁺ instead of Cu²⁺. The geometry remains square planar .

- Stability : More thermally stable (decomposition at ~211°C) compared to copper analogs, which decompose at lower temperatures .

- Applications : Used in catalysis and medicinal chemistry due to platinum’s bioactivity, unlike the industrially focused copper complex .

| Property | Cu(NH₃)₄₂ | Pt(NH₃)₄₂ |

|---|---|---|

| Metal Center | Cu²⁺ | Pt²⁺ |

| Molecular Weight | ~227.7 g/mol | ~297.2 g/mol (anhydrous) |

| Melting Point | Decomposes at lower temps | 211°C (decomposition) |

| Primary Use | Industrial | Catalysis/Medicinal |

| Key Reference |

Bis(ethylenediamine)copper Dihydroxide (Cu(en)₂₂)

- Structure : Ethylenediamine (en) replaces ammonia as a bidentate ligand, forming a more rigid octahedral geometry .

- Stability : Enhanced thermodynamic stability due to the chelate effect from ethylenediamine’s two binding sites .

- Applications : Specialized organic synthesis and analytical chemistry, where stronger ligand fields are required .

| Property | Cu(NH₃)₄₂ | Cu(en)₂₂ |

|---|---|---|

| Ligand Type | Monodentate (NH₃) | Bidentate (en) |

| Coordination Number | 4 | 6 |

| Geometry | Square planar | Octahedral |

| Primary Use | Industrial cellulose processing | Organic synthesis |

| Key Reference |

Key Research Findings

- Conductivity Trends : The number and charge of counterions significantly affect conductivity. For example, [Cu(NH₃)₄]SO₄ exhibits higher conductivity than Cu(NH₃)₄₂ due to the divalent sulfate ion .

- Ligand Effects : Ethylenediamine forms more stable complexes than ammonia, as seen in the higher decomposition temperature of Cu(en)₂₂ compared to Schweizer's reagent .

- Industrial Relevance : Schweizer's reagent remains irreplaceable in rayon production, whereas platinum analogs are niche due to cost and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。